molecular formula C14H27NO4 B14316475 N-Dodecyl-2-imidodicarbonic acid CAS No. 113278-15-2

N-Dodecyl-2-imidodicarbonic acid

Cat. No.: B14316475
CAS No.: 113278-15-2
M. Wt: 273.37 g/mol
InChI Key: WKTVSDZEVGXCNQ-UHFFFAOYSA-N
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Description

N-Dodecyl-2-imidodicarbonic acid is a synthetic organic compound characterized by a dodecyl (C12) alkyl chain attached to an imidodicarbonic acid moiety. The imidodicarbonic acid group consists of a five-membered heterocyclic ring containing two nitrogen atoms and two carboxylic acid (-COOH) groups.

Properties

CAS No.

113278-15-2

Molecular Formula

C14H27NO4

Molecular Weight

273.37 g/mol

IUPAC Name

carboxy(dodecyl)carbamic acid

InChI

InChI=1S/C14H27NO4/c1-2-3-4-5-6-7-8-9-10-11-12-15(13(16)17)14(18)19/h2-12H2,1H3,(H,16,17)(H,18,19)

InChI Key

WKTVSDZEVGXCNQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCN(C(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Dodecyl-2-imidodicarbonic acid typically involves the reaction of dodecyl bromide with thiourea in ethanol, followed by the addition of sodium hydroxide. The mixture is refluxed, leading to the formation of the desired compound . This method ensures high yields and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Dodecyl-2-imidodicarbonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of N-Dodecyl-2-imidodicarbonic acid involves its interaction with cellular membranes, leading to disruption of membrane integrity and subsequent cell lysis. This is particularly useful in its application as a disinfectant and in cell biology research . The compound targets lipid bilayers and proteins within the membrane, causing structural and functional disruptions.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues with Dodecyl Chains

(a) Dodecylbenzenesulphonic Acid
  • Structure : A dodecyl chain linked to a benzenesulphonic acid group (-SO3H) .
  • Comparison :
    • Functional Group : Sulphonic acid (-SO3H) vs. imidodicarbonic acid (-N-C(COOH)2).
    • Acidity : Sulphonic acids are strong acids (pKa ~1–2), whereas imidodicarbonic acid likely exhibits weaker acidity due to carboxylic acid groups (pKa ~4–5).
    • Applications : Dodecylbenzenesulphonic acid is widely used in detergents and emulsifiers . N-Dodecyl-2-imidodicarbonic acid’s chelating ability (from carboxylic groups) may suit niche applications like metal ion sequestration.
(b) Dodecyldimethylamine
  • Structure : A dodecyl chain bonded to a dimethylamine group (-N(CH3)2) .
  • Comparison :
    • Functional Group : Tertiary amine vs. heterocyclic carboxylic acid.
    • Reactivity : Dodecyldimethylamine acts as a cationic surfactant and catalyst in organic reactions. This compound’s acidic groups may enable anion exchange or pH-dependent solubility.
(c) Dodecyl Methacrylate
  • Structure : A dodecyl ester of methacrylic acid (CH2=C(CH3)COO-C12H25) .
  • Comparison: Polymerization Potential: Dodecyl methacrylate is a monomer for hydrophobic polymers. The imidodicarbonic acid group could introduce crosslinking sites or ionic character in polymers.

Nitrogen-Containing Dodecyl Derivatives

(a) Dodecyl-2-N,N-Dimethylaminopropionate Hydrochloride
  • Structure: Dodecyl ester of a dimethylamino-substituted propionic acid, with a hydrochloride counterion .
  • Comparison: Functional Groups: Ester and tertiary amine vs. heterocyclic carboxylic acids. Biological Activity: The dimethylaminopropionate derivative is used in drug delivery due to its pH-sensitive amine group . This compound’s dual carboxylic groups may enhance biocompatibility or metal binding.

Data Table: Key Properties of Selected Dodecyl Derivatives

Compound Molecular Formula Functional Groups Key Applications
This compound C16H28N2O4 (hypothetical) Imidodicarbonic acid, dodecyl Surfactants, chelating agents
Dodecylbenzenesulphonic acid C18H30SO3 Sulphonic acid, dodecyl Detergents, emulsifiers
Dodecyldimethylamine C14H31N Tertiary amine, dodecyl Catalysis, surfactants
Dodecyl methacrylate C16H30O2 Methacrylate ester, dodecyl Polymer production
Dodecyl-2-N,N-dimethylaminopropionate HCl C17H35NO2·HCl Ester, tertiary amine Drug delivery systems

Research Findings and Functional Insights

  • Solubility: Dodecyl derivatives with ionic groups (e.g., sulphonic acid, carboxylic acid) exhibit water solubility at low pH, whereas nonpolar variants (e.g., dodecyl methacrylate) are lipid-soluble. This compound’s solubility likely depends on pH due to its carboxylic groups.
  • Thermal Stability : Dodecylbenzenesulphonic acid is stable up to 200°C , while imidodicarbonic acid derivatives may decompose at lower temperatures due to labile carboxylic groups.

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